N-benzyl-3-(2-biphenylyloxy)-N-methyl-1-propanamine oxalate
Overview
Description
N-benzyl-3-(2-biphenylyloxy)-N-methyl-1-propanamine oxalate is a useful research compound. Its molecular formula is C25H27NO5 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.18892296 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Detection and Quantification
A study detailed the development of a high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a phenethylamines derivative, showcasing an analytical application relevant for structurally related compounds like N-benzyl-3-(2-biphenylyloxy)-N-methyl-1-propanamine oxalate in forensic and toxicological analysis (Poklis et al., 2014).
Materials Science and Polymer Research
Research on azo polymers for reversible optical storage highlighted the synthesis and copolymerization of related compounds, demonstrating applications in materials science, specifically in the development of photoresponsive materials (Meng et al., 1996).
Drug Synthesis and Evaluation
A study on the design, synthesis, and biological evaluation of hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related derivatives provided insights into the synthesis and pharmacological assessment of novel compounds with potential therapeutic applications (Kamiński et al., 2015).
Medicinal Chemistry and Pharmacology
Research on neurokinin-1 receptor antagonists with balanced affinity for angiotensin receptors and water-soluble prodrugs for improved drug delivery systems exemplifies the integration of chemical synthesis and pharmacological evaluation in drug development (Harrison et al., 2001).
Organic Chemistry and Synthetic Methods
Studies on the synthesis of benzofuran-based compounds for cholinesterase activity, beta amyloid aggregation, and neurotoxicity offer examples of organic synthesis targeting compounds with potential applications in Alzheimer's disease treatment (Rizzo et al., 2008).
Properties
IUPAC Name |
N-benzyl-N-methyl-3-(2-phenylphenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.C2H2O4/c1-24(19-20-11-4-2-5-12-20)17-10-18-25-23-16-9-8-15-22(23)21-13-6-3-7-14-21;3-1(4)2(5)6/h2-9,11-16H,10,17-19H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJVZIKINUGYDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1C2=CC=CC=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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